molecular formula C11H13Cl2NO2 B2489026 butyl N-(3,4-dichlorophenyl)carbamate CAS No. 63785-38-6

butyl N-(3,4-dichlorophenyl)carbamate

Cat. No. B2489026
CAS RN: 63785-38-6
M. Wt: 262.13
InChI Key: SYAGECNPOQGRIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of butyl N-(3,4-dichlorophenyl)carbamate involves chemical reactions that yield this compound through specific reactant interactions. For instance, a related compound, methyl 1-n-butyl-2-(3,4-dichlorophenyl)-1H-benzimidazole-5-carboxylate, was synthesized via the condensation of methyl 3-amino-4-(n-butylamino)benzoate with an Na2S2O5 adduct of 3,4-dichlorobenzaldehyde (Arslan, Kazak, Karatas, & Özden, 2004). This process highlights the methodology for assembling compounds with similar functional groups and structural frameworks.

Molecular Structure Analysis

The molecular structure of carbamate derivatives, including butyl N-(3,4-dichlorophenyl)carbamate, reveals significant insights into their chemical behavior. The structure of a related carbamate, tert-butyl 5-benzyl-2-(3-chlorophenylamino)-4,5-dihydro-1H-imidazole-1-carboxylate, shows an interplay of strong and weak hydrogen bonds, which assemble molecules into a three-dimensional architecture, highlighting the complex interactions within these compounds (Das et al., 2016).

Chemical Reactions and Properties

Carbamate derivatives undergo various chemical reactions, contributing to their versatile chemical properties. For example, t-butyl N,N-dibromocarbamate (BBC) reacts with terminal alkenes to afford β-bromo-N-Boc-amines, demonstrating the reactivity of carbamates towards halogenation and amination (Klepacz & Zwierzak, 2001).

Physical Properties Analysis

The physical properties of butyl N-(3,4-dichlorophenyl)carbamate, such as solubility, melting point, and crystal structure, are crucial for its application in various fields. The crystal structure of a similar compound, methyl 1-n-butyl-2-(3,4-dichlorophenyl)-1H-benzimidazole-5-carboxylate, shows a twisted molecule with C—H⋯O interactions forming a chain, indicating the solid-state behavior of these compounds (Arslan et al., 2004).

Chemical Properties Analysis

The chemical properties of butyl N-(3,4-dichlorophenyl)carbamate, such as reactivity, stability, and interactions with other chemicals, are determined by its functional groups and molecular structure. The study on poly (N-butyl-3,6-carbazolediyl) synthesized by electrochemical reduction provides insights into the reactivity and potential applications of carbazole-based carbamates in organic electronics (Ngbilo, Adès, Chevrot, & Siove, 1990).

Scientific Research Applications

  • Herbicide Toxicity and Environmental Impact : The compound 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU), closely related to butyl N-(3,4-dichlorophenyl)carbamate, has been studied for its toxicity using a pollen tube growth system. This research is significant for understanding the environmental impact of such herbicides (Strube, Janke, Kappler, & Kristen, 1991).

  • Analytical Methodology : A study developed an analytical method to determine 3,4-dichlorophenyl-propenoyl-sec-butylamine in rat plasma. This research is essential for understanding the metabolism and behavior of such compounds in biological systems (Bu Xiu, 2004).

  • Degradation Product Determination : Solid-phase microextraction and gas chromatography-mass spectrometry have been used to determine degradation products of volatile and semivolatile compounds, including butyl carbamates. This method is particularly relevant in the pharmaceutical and personal care industries (Karaisz & Snow, 2001).

  • Hydrolysis Studies : The alkaline hydrolysis of compounds like 4-Chloro-2-butynyl N-(3-chlorophenyl) carbamate (Barban) has been investigated, providing insight into the chemical behavior and stability of these compounds (Bergon, Bonafos, & Calmon, 1980; Bergon, Kouda-Bonafos, & Calmon, 1987).

  • Chemical Seed Treatments : Research has explored the use of chemicals like 4-chloro-2-butynyl N-(3-chlorophenyl)carbamate (barban) in seed treatments as herbicidal antidotes. Such studies contribute to agricultural applications and crop protection (Hoffmann, 1962).

  • Pharmacological Applications : Tertiary 2-haloethylamine derivatives of muscarinic agents, including N-(3-chlorophenyl)carbamate derivatives, have been synthesized and evaluated for their pharmacological properties. This research is relevant to drug discovery and development (Ringdahl et al., 1990).

  • Soil Transformation Studies : The transformation of herbicides like methyl-N-(3,4-dichlorophenyl)-carbamate (Swep) in soil has been studied, which is vital for understanding the environmental fate of such chemicals (Bartha & Pramer, 1969).

  • Carbamate Derivatives in Crystallography : Studies have been conducted on carbamate derivatives like tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, which are significant in understanding molecular structures and interactions (Baillargeon et al., 2017).

Safety And Hazards

Specific safety and hazard information for butyl N-(3,4-dichlorophenyl)carbamate is not provided in the available resources. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . Buyers are responsible for confirming product identity and/or purity .

properties

IUPAC Name

butyl N-(3,4-dichlorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO2/c1-2-3-6-16-11(15)14-8-4-5-9(12)10(13)7-8/h4-5,7H,2-3,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAGECNPOQGRIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

butyl N-(3,4-dichlorophenyl)carbamate

CAS RN

63785-38-6
Record name BUTYL N-(3,4-DICHLOROPHENYL)CARBAMATE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
4
Citations
PC Kearney, DD Kaufman - Science, 1965 - science.org
An enzyme preparation from Pseudomonas sp., isolated from a soil culture by an enrichment technique, liberated 3-chloroaniline from the herbicide isopropyl N-(3-chlorophenyl) …
Number of citations: 87 www.science.org
DM Munnecke, LM Johnson, HW Talbot… - … and detoxification of …, 2018 - taylorfrancis.com
The use of synthetic organic chemicals in agricultural practices increased dramatically in the years immediately following World War II. This chapter reviews the scientific literature …
Number of citations: 98 www.taylorfrancis.com
LM Johnson, HW Talbot Jr - Experientia, 1983 - Springer
The production and use of synthetic pesticidal chemicals increased dramatically after World War II. The need to know the fate and effect of these new chemicals in the environment has …
Number of citations: 48 link.springer.com
LM Johnson - Insecticide Microbiology, 1983 - Springer
Until the second World War, chemicals that were used as pesticides 1 were typically inorganic compounds (Bollag 1982). After this period, the chemical revolution occurred and as a …
Number of citations: 4 link.springer.com

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